N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a trimethoxybenzamide structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps. The benzimidazole nucleus can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The phenylethyl group is introduced via alkylation reactions, and the trimethoxybenzamide moiety is incorporated through amide bond formation. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenylethyl and trimethoxybenzamide groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide is unique due to its combination of benzimidazole, phenylethyl, and trimethoxybenzamide structures. Similar compounds include:
Benzimidazole derivatives: Such as thiabendazole and albendazole, known for their antiparasitic activities.
Phenylethyl derivatives: Compounds like phenylephrine, used as a decongestant.
Trimethoxybenzamide derivatives: Such as metoclopramide, used as an antiemetic.
These compounds share structural similarities but differ in their specific pharmacological activities and applications.
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25N3O4/c1-30-21-14-17(15-22(31-2)23(21)32-3)25(29)28-20(13-16-9-5-4-6-10-16)24-26-18-11-7-8-12-19(18)27-24/h4-12,14-15,20H,13H2,1-3H3,(H,26,27)(H,28,29) |
InChI Key |
OXKIROHXWJQSHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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